Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Overview
Description
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of octahydrocyclopenta[c]pyrrol-4-ol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the hydrogenation of cyclopentapyrrole derivatives under specific conditions. The process often includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrol-2-yl derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Oxazolidinones: A class of compounds with a similar fused ring system, known for their antimicrobial properties.
Uniqueness: Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Biological Activity
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, a bicyclic amine compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Structure : The compound features a saturated bicyclic framework that includes a pyrrole ring, contributing to its unique chemical properties and potential biological activities.
The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological applications.
Research indicates that this compound interacts with specific molecular targets within biological systems:
- Calcium Channel Modulation : Preliminary studies suggest that this compound may act as a calcium channel blocker, modulating calcium influx in cells, which is crucial for numerous physiological processes.
- Antimicrobial Activity : It has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Neuroprotective Properties : There is emerging evidence suggesting potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
Neuroprotective | Potentially slows the progression of neurodegenerative diseases. |
Analgesic | May possess analgesic properties, aiding in pain management therapies. |
Calcium Channel Blocker | Modulates calcium influx, impacting physiological functions. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuroprotective Research :
-
Analgesic Properties :
- Interaction studies have shown that the compound may enhance the efficacy of other analgesics when used in combination therapies. This synergistic effect could lead to improved pain management with reduced side effects compared to traditional analgesics.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that preserve its stereochemical integrity. Common methods include:
- Catalytic Reactions : Utilizing specific catalysts under controlled conditions to ensure the desired enantiomer is produced.
- Enantioselective Synthesis : Employed as a chiral building block in the development of optically pure pharmaceuticals, enhancing their potency and selectivity due to stereochemical purity .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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